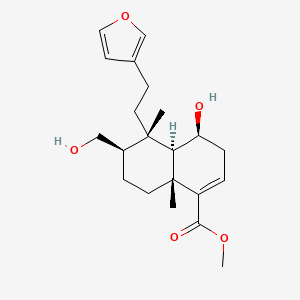
Divinatorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Divinatorin B is a natural product found in Salvia divinorum with data available.
Q & A
Basic Research Questions
Q. How can researchers establish baseline pharmacological properties of Divinatorin B?
To determine baseline pharmacological properties, begin with in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo animal models to assess bioavailability, toxicity, and pharmacokinetics (e.g., half-life, metabolism). Use standardized protocols for dose-response curves and control groups to minimize variability. For stability analysis, employ spectrophotometry, HPLC, or accelerated degradation studies under varied pH, temperature, and light conditions .
Q. What experimental designs are appropriate for initial characterization of this compound’s physicochemical properties?
Prioritize assays for solubility (shake-flask method), partition coefficient (log P via octanol-water partitioning), and crystallinity (X-ray diffraction). Pair these with spectroscopic techniques (NMR, FT-IR) for structural validation. Include stress testing (oxidative, thermal) to identify degradation pathways .
Q. How should researchers formulate testable hypotheses about this compound’s biological activity?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific cell lines (e.g., cancer vs. non-cancer).
- Intervention: this compound at varying concentrations.
- Comparison: Untreated controls or reference compounds.
- Outcome: Metrics like IC₅₀, apoptosis rates, or gene expression changes .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across studies be systematically resolved?
Conduct a meta-analysis to quantify heterogeneity between studies. Evaluate confounding variables (e.g., dosage variations, model organisms, assay sensitivity) using subgroup analyses. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor and contextual relevance .
Q. What methodologies are optimal for elucidating this compound’s mechanism of action at the molecular level?
Combine multi-omics approaches :
- Transcriptomics: RNA-seq to identify differentially expressed genes.
- Proteomics: SILAC or TMT labeling to quantify protein interactions.
- CRISPR screening: Knockout libraries to pinpoint target pathways. Validate findings with orthogonal assays (e.g., co-immunoprecipitation, luciferase reporters) .
Q. How should researchers design dose-response studies to account for non-linear effects of this compound?
Use a logarithmic dosing range (e.g., 0.1–100 µM) to capture threshold effects. Incorporate time-course experiments to distinguish acute vs. chronic responses. Apply non-linear regression models (e.g., sigmoidal curves) and quantify uncertainty via bootstrapping or Bayesian methods .
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound?
Implement Z-score normalization to adjust for plate-to-plate variability. Include replicate wells and reference controls (positive/negative) in each assay plate. Use machine learning algorithms (e.g., random forest) to filter false positives and prioritize hits based on structural-activity relationships .
Q. Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility when studying this compound in heterogeneous cell populations?
Standardize cell culture conditions (passage number, media composition) and use authentication tools (STR profiling). For primary cells, document donor demographics and batch effects. Predefine exclusion criteria for outlier data and report raw datasets alongside processed results .
Q. What ethical frameworks apply to preclinical studies involving this compound?
Adhere to ARRIVE guidelines for animal studies, emphasizing sample size justification and humane endpoints. For human-derived samples, obtain IRB/IEC approval and informed consent. Disclose conflicts of interest and comply with open-access data policies .
Q. How should multi-institutional collaborations harmonize protocols for this compound research?
Develop a centralized protocol repository with SOPs for assays, data collection, and analysis. Use inter-laboratory calibration samples to validate consistency. Hold regular consensus meetings to address methodological discrepancies and align with FAIR data principles .
特性
分子式 |
C21H30O5 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
methyl (4S,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-6-(hydroxymethyl)-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C21H30O5/c1-20(9-6-14-8-11-26-13-14)15(12-22)7-10-21(2)16(19(24)25-3)4-5-17(23)18(20)21/h4,8,11,13,15,17-18,22-23H,5-7,9-10,12H2,1-3H3/t15-,17-,18+,20-,21-/m0/s1 |
InChIキー |
ZCYNGZQSKJQXRJ-WJLOEWIOSA-N |
異性体SMILES |
C[C@@]12CC[C@H]([C@]([C@H]1[C@H](CC=C2C(=O)OC)O)(C)CCC3=COC=C3)CO |
正規SMILES |
CC12CCC(C(C1C(CC=C2C(=O)OC)O)(C)CCC3=COC=C3)CO |
同義語 |
divinatorin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















